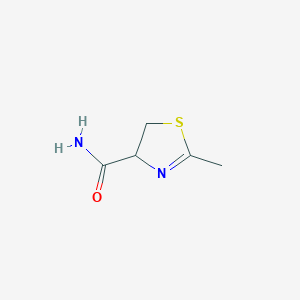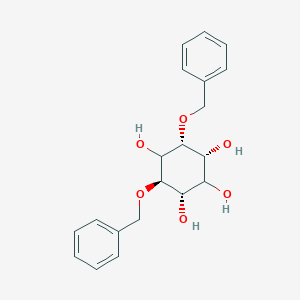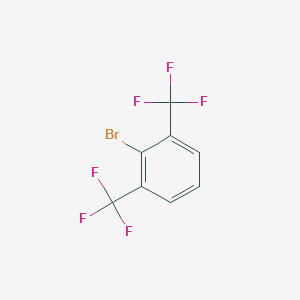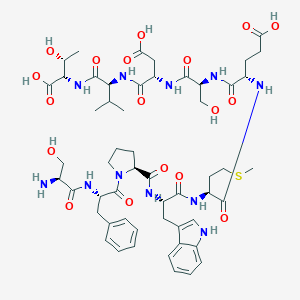![molecular formula C14H15NO2S B039202 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol CAS No. 112806-09-4](/img/structure/B39202.png)
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It is commonly referred to as THPBD and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
作用機序
The mechanism of action of THPBD is not fully understood, but it is believed to act on several pathways in the body. THPBD has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. THPBD has also been shown to activate the Nrf2 pathway, which regulates the body's antioxidant response. In addition, THPBD has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
生化学的および生理学的効果
THPBD has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THPBD has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage. In addition, THPBD has been shown to modulate the activity of several neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
実験室実験の利点と制限
THPBD has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. THPBD is also stable under a variety of conditions, making it suitable for long-term studies. However, THPBD has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be suitable for large-scale studies. In addition, the mechanism of action of THPBD is not fully understood, making it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on THPBD. One area of interest is the development of new synthesis methods to produce THPBD more efficiently and cost-effectively. Another area of interest is the investigation of the mechanism of action of THPBD, which could provide insights into its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of THPBD in animal and human models. Finally, THPBD could be investigated for its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have a role in the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of THPBD and to determine its safety and efficacy in animal and human models.
合成法
THPBD can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-amino-5-methylthiophene. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method of THPBD has been optimized to produce high yields and purity, making it suitable for laboratory experiments.
科学的研究の応用
THPBD has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. THPBD has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, THPBD has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
特性
CAS番号 |
112806-09-4 |
|---|---|
製品名 |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
4-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-10-4-5-18-14(10)11(8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
InChIキー |
HOUDWHHHQIMNAF-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
正規SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
同義語 |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



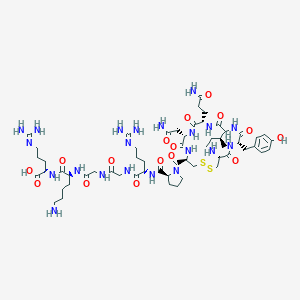
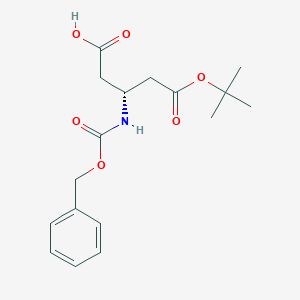
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
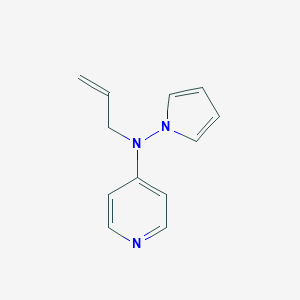
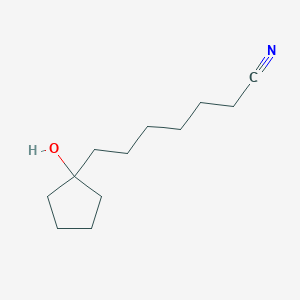
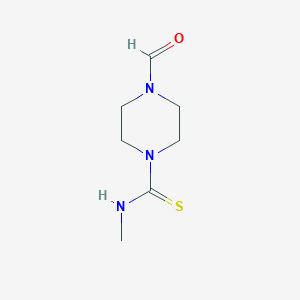
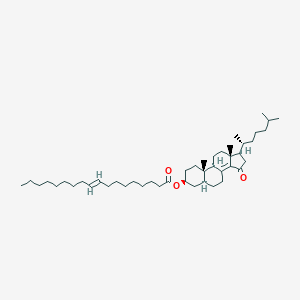
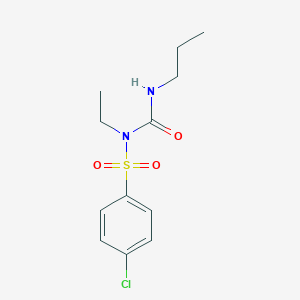
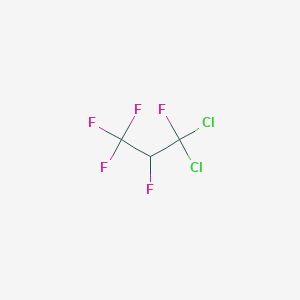
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
